molecular formula C24H18N2O4 B2641312 1-[(4-Nitrophenyl)methoxy]-4,6-diphenyl-1,2-dihydropyridin-2-one CAS No. 65218-80-6

1-[(4-Nitrophenyl)methoxy]-4,6-diphenyl-1,2-dihydropyridin-2-one

Cat. No.: B2641312
CAS No.: 65218-80-6
M. Wt: 398.418
InChI Key: VNLUHAWWJKZZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Nitrophenyl)methoxy]-4,6-diphenyl-1,2-dihydropyridin-2-one is a complex organic compound with the molecular formula C24H18N2O4 and a molecular weight of 398.41 g/mol . This compound is characterized by its unique structure, which includes a pyridinone core substituted with nitrophenyl and diphenyl groups. It is of significant interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Nitrophenyl)methoxy]-4,6-diphenyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Nitrophenyl)methoxy]-4,6-diphenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyridinone compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(4-Nitrophenyl)methoxy]-4,6-diphenyl-1,2-dihydropyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)methoxy]-4,6-diphenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinone core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Nitrophenyl)methoxy]-4,6-diphenyl-1,2-dihydropyridin-2-one is unique due to its combination of a pyridinone core with nitrophenyl and diphenyl groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-[(4-nitrophenyl)methoxy]-4,6-diphenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c27-24-16-21(19-7-3-1-4-8-19)15-23(20-9-5-2-6-10-20)25(24)30-17-18-11-13-22(14-12-18)26(28)29/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLUHAWWJKZZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.